molecular formula C16H16N4O2 B2477867 1-(3-(1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)-2-(1H-indol-1-yl)ethanone CAS No. 2034369-42-9

1-(3-(1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)-2-(1H-indol-1-yl)ethanone

Cat. No. B2477867
CAS RN: 2034369-42-9
M. Wt: 296.33
InChI Key: VLTRKQOOQFBGMC-UHFFFAOYSA-N
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Description

1-(3-(1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)-2-(1H-indol-1-yl)ethanone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry.

Scientific Research Applications

Synthesis and Biological Activities

  • Antimicrobial Activity : The synthesis of oxadiazole derivatives, including those similar to the target compound, has shown significant antimicrobial activity. For example, compounds synthesized from 2-(pyridine-2-ylamino)acetohydrazide demonstrated increased antimicrobial activity upon cyclization into the 1,3,4-oxadiazole nucleus, with minimum inhibitory concentration (MIC) values ranging from 30.2 - 43.2 μg cm-3 (Salimon, Salih, & Hussien, 2011).

  • Enantioselective Synthesis : The enantioselective organocatalytic synthesis of spiro[pyrrolidin-3,3'-oxindoles], compounds related to the target molecule, showcases the potential for creating biologically active substances with high enantiopurity and structural diversity. Such methods enable the rapid synthesis of derivatives with significant biological activities (Chen et al., 2009).

  • Metabolism and Modification : The metabolism of related oxadiazole compounds has been studied, revealing complex metabolic pathways involving hydroxylation and carbonyl reduction. Such studies are crucial for understanding the pharmacokinetics and potential therapeutic applications of these compounds (Yoo et al., 2008).

  • Antiviral Activity : Research on pyrazolo and triazine derivatives of similar structures has evaluated their cytotoxicity and antiviral activities, providing a foundation for the development of new antiviral agents (Attaby et al., 2006).

  • Synthesis of Polycyclic Systems : The synthesis of 3-cyano-2-(1H-indol-3-yl)-6-(9-butylcarbazol-3-yl)pyridine derivatives via multicomponent reactions underlines the versatility of oxadiazole compounds in creating complex polycyclic systems with potential pharmaceutical applications (Geng et al., 2013).

properties

IUPAC Name

2-indol-1-yl-1-[3-(1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4O2/c21-15(10-19-7-5-12-3-1-2-4-14(12)19)20-8-6-13(9-20)16-17-11-22-18-16/h1-5,7,11,13H,6,8-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLTRKQOOQFBGMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1C2=NOC=N2)C(=O)CN3C=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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